Technical Monograph: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid
Technical Monograph: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid
Executive Summary
This technical guide profiles (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid (commonly referred to as Boc-2-chloro-4-fluoro-L-phenylalanine ), a specialized non-canonical amino acid used in advanced medicinal chemistry. This scaffold is critical for optimizing peptide therapeutics and peptidomimetics, specifically for enhancing metabolic stability via para-fluorination and inducing conformational constraints via ortho-chlorination.
Structural Anatomy & Physicochemical Properties[1]
This compound represents a highly functionalized phenylalanine derivative. The inclusion of the tert-butoxycarbonyl (Boc) group ensures orthogonality in solution-phase synthesis or specific solid-phase peptide synthesis (SPPS) protocols requiring base-sensitive linkers.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid |
| Common Name | Boc-2-chloro-4-fluoro-L-phenylalanine |
| Molecular Formula | C₁₄H₁₇ClFNO₄ |
| Molecular Weight | 317.74 g/mol |
| CAS Number | 144577-49-5 (Free acid analog ref: 1213560-44-1) |
| Chirality | L-Isomer (S-configuration) |
| Solubility | Soluble in DMF, DCM, DMSO, Methanol; Insoluble in Water |
| pKa (Calc) | Carboxyl: ~3.8 |
Structural Diagram (Graphviz)
The following diagram illustrates the functional logic of the molecule's substituents.
Figure 1: Functional decomposition of the Boc-2-chloro-4-fluoro-L-phenylalanine scaffold.
Strategic Utility in Medicinal Chemistry
The simultaneous incorporation of chlorine and fluorine atoms on the phenyl ring serves two distinct pharmacological purposes, making this residue a "privileged scaffold" in drug design.[1]
The "Ortho-Effect" (Chlorine)
The chlorine atom at the ortho position (C2) introduces significant steric bulk (Van der Waals radius ~1.75 Å). This restricts the rotation of the phenyl ring around the
-
Application: Pre-organizes the peptide backbone into bioactive conformations (e.g.,
-helices or -turns), reducing the entropic penalty of binding to a receptor. -
Interaction: The chlorine atom can also engage in "halogen bonding" with backbone carbonyls or receptor pockets.
Metabolic Blocking (Fluorine)
The fluorine atom at the para position (C4) is strategically placed to block metabolic degradation.
-
Mechanism: Phenylalanine residues are typically oxidized at the para position by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (strong C-F bond, 116 kcal/mol) prevents this hydroxylation, significantly extending the in vivo half-life of the peptide [1].
Synthesis & Protection Protocols
While the free amino acid can be synthesized via enzymatic resolution (using Acylase I on N-acetyl-DL-derivatives), most researchers will perform the Boc-protection on the commercially available free acid.
Protocol: Boc-Protection of 2-Chloro-4-Fluoro-L-Phenylalanine[2]
Objective: Convert the free amino acid to the N-Boc protected derivative for synthesis.
Reagents:
-
(S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid (Free Acid)
-
Di-tert-butyl dicarbonate (
) -
1,4-Dioxane and 1N NaOH (or
)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the free amino acid in a mixture of 1,4-dioxane (20 mL) and water (10 mL).
-
Basification: Cool to 0°C and add 1N NaOH (22 mL) to adjust pH to ~10–11.
-
Addition: Add
(1.1 equivalents, 11 mmol) dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain should be negative).
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous layer with 1N HCl or KHSO₄ to pH 2–3 (Precipitate forms).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Solid-Phase Peptide Synthesis (SPPS) Integration
CRITICAL WARNING: The ortho-chloro substituent creates significant steric hindrance near the reactive amine/carboxylic acid center. Standard coupling protocols often fail or result in deletion sequences.
Optimized Coupling Protocol (Sterically Hindered)
Do not use standard HBTU/HOBt. The bulk of the chlorine atom interferes with the formation of the active ester and the subsequent nucleophilic attack.
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) — critical for reducing racemization and accelerating coupling in hindered systems [2].
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Coupling Cycle (Manual or Automated):
-
Equivalents: Use 4.0 eq of Boc-AA, 3.9 eq HATU, 4.0 eq HOAt, 8.0 eq DIEA.
-
Solvent: DMF or NMP (NMP is superior for difficult sequences).
-
Time: Double coupling is mandatory.
-
Coupling 1: 60 minutes at RT.
-
Coupling 2: 60 minutes at RT (fresh reagents).
-
-
Microwave Assistance: If available, couple at 50°C for 10 minutes (max 60°C to avoid Boc degradation).
Deprotection Workflow (TFA Lysis)
The Boc group is acid-labile.
-
Reagent: 50% TFA in DCM (Solution phase) or 95% TFA (Solid phase cleavage).
-
Scavengers: Add 2.5% TIS (Triisopropylsilane) and 2.5%
to prevent tert-butyl cations from alkylating the electron-rich aromatic rings (though the Cl/F ring is deactivated, scavengers are Good Laboratory Practice).
Synthesis Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered halogenated phenylalanine.
Quality Control & Characterization
Verifying the identity and purity of this specific derivative requires attention to the halogen signatures.
Analytical Standards
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 1.35 (s, 9H, Boc-tBu); δ 7.1-7.5 (m, aromatic protons). Note the splitting pattern changes due to F-coupling. |
| ¹⁹F NMR | Single peak around -110 to -115 ppm (relative to CFCl₃). This is the definitive diagnostic peak. |
| HPLC | Elutes later than native Phenylalanine due to increased lipophilicity (Cl/F hydrophobicity). |
| Mass Spec (ESI) |
Storage & Stability
-
Condition: Store at +2°C to +8°C.
-
Desiccation: Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the Boc ester over long periods.
References
-
Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2][3][4] Beilstein Journal of Organic Chemistry.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
American Chemical Society. (2018).[5] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution.[5] Journal of Organic Chemistry. [5]
-
Chem-Impex. (2024). Product Reference: Boc-2-chloro-4-fluoro-L-phenylalanine.[6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
